molecular formula C13H16N2O2 B6897296 N-[3-(azetidine-1-carbonyl)phenyl]propanamide

N-[3-(azetidine-1-carbonyl)phenyl]propanamide

Cat. No.: B6897296
M. Wt: 232.28 g/mol
InChI Key: RCKNADVSQFTFBF-UHFFFAOYSA-N
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Description

N-[3-(azetidine-1-carbonyl)phenyl]propanamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azetidine-1-carbonyl)phenyl]propanamide typically involves the formation of the azetidine ring through cycloaddition reactions. . This reaction is efficient for constructing the azetidine ring with high regio- and stereoselectivity. Additionally, metalated azetidines and C(sp3)–H functionalization are also employed in the synthesis .

Industrial Production Methods

Industrial production of azetidine derivatives, including this compound, often involves polymerization techniques. Anionic and cationic ring-opening polymerization of azetidines are common methods used to produce polyamines with various structures . These methods are scalable and can be optimized for high yield and purity.

Mechanism of Action

The mechanism of action of N-[3-(azetidine-1-carbonyl)phenyl]propanamide involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with nucleophiles and electrophiles, leading to the formation of various products. The compound can also undergo ring-opening reactions, which are crucial for its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include aziridines, which are three-membered nitrogen-containing heterocycles, and other azetidine derivatives .

Uniqueness

N-[3-(azetidine-1-carbonyl)phenyl]propanamide is unique due to its four-membered azetidine ring, which provides a balance of stability and reactivity not found in smaller rings like aziridines. This unique structure allows for specific applications in organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

N-[3-(azetidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-12(16)14-11-6-3-5-10(9-11)13(17)15-7-4-8-15/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKNADVSQFTFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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